molecular formula C24H19NO4 B2399681 N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide CAS No. 853889-87-9

N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide

Cat. No. B2399681
CAS RN: 853889-87-9
M. Wt: 385.419
InChI Key: POXYWMJMKOBUEY-UHFFFAOYSA-N
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Description

“N-(4-Acetylphenyl)-N′-octylthiourea” is a compound provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C17H26N2OS . Another compound, “N-(4-Acetylphenyl)-N′-phenylurea”, has a molecular weight of 254.291 .


Synthesis Analysis

In a study, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yielded the (p-CH3CO)C6H4N(PPh2)2 ligand in a good yield . Another research demonstrated a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .


Molecular Structure Analysis

The molecular structure of a related compound, “N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S and an average mass of 351.805 Da .


Chemical Reactions Analysis

In a study, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition resulted in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . Another research reported the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide”, include an average mass of 351.805 Da and a monoisotopic mass of 351.033203 Da .

Scientific Research Applications

Michael-Type Addition Reactions

This compound has been used in Michael-type addition reactions with aromatic alcohols . The reaction results in the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This process is economical, efficient, and can be accomplished in a single step with satisfactory overall yield .

Synthesis of Diphosphinoamine Ligands

The compound has been used in the synthesis of new diphosphinoamine ligands . The reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields the (p-CH3CO)C6H4N(PPh2)2 ligand . This ligand can be further oxidized with elemental sulfur or grey selenium to give the corresponding disulfide and diselenide bis(phosphanyl)amine ligands .

Pre-Catalyst in Suzuki Cross-Coupling Reactions

A Pd(II) derivative of the compound has been used as a pre-catalyst in Suzuki cross-coupling reactions . This application is particularly important in the field of organic synthesis .

Synthesis of Bioactive Molecules

The compound is known for its diverse array of bioactivity . This biological activity and the various pharmacological uses of the compound have been attributed to their unique structural features . This has encouraged researchers to look for newer and more advantageous methods for their efficient synthesis .

Green Chemistry

The compound has been used in reactions in water, which is a greener approach to the synthesis of molecules of interest . Many organic reactions have been tried and tested in an aqueous medium with mixed results . The use of water for Michael addition of aromatic alcohols to maleimide affords products in good yield, within short reaction time, and under neutral conditions without the use of any kind of catalyst .

Synthesis of Antimicrobial Agents

Although not directly mentioned in the search results, it’s worth noting that compounds with similar structures have been synthesized for their antimicrobial activities . It’s possible that “N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide” could also have potential applications in this area.

Safety and Hazards

The safety data sheet for “4-Acetamidoacetophenone” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on developing eco-friendly, highly efficient synthesis methods that give better yields and result in faster reactions . Additionally, detailed SAR analysis and prospects could provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

N-(4-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15(26)16-7-10-20(11-8-16)25-23(27)18-9-12-21-19(13-18)14-22(29-24(21)28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXYWMJMKOBUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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